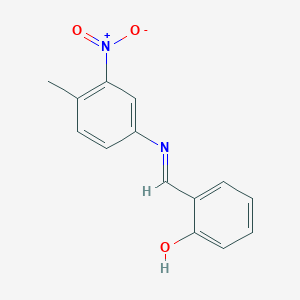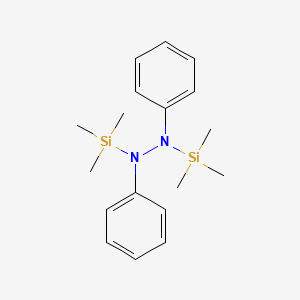![molecular formula C25H23NO7 B11956509 n,o-Bis[(benzyloxy)carbonyl]tyrosine CAS No. 29713-96-0](/img/structure/B11956509.png)
n,o-Bis[(benzyloxy)carbonyl]tyrosine
Descripción general
Descripción
N,O-BIS(CARBOBENZYLOXY)DL-TYROSINE is a chemical compound with the molecular formula C25H23NO7 and a molecular weight of 449.465 g/mol . It is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. This compound is often used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,O-BIS(CARBOBENZYLOXY)DL-TYROSINE typically involves the protection of the amino and hydroxyl groups of tyrosine using carbobenzyloxy (Cbz) groups. The process can be summarized as follows:
Protection of the Amino Group: The amino group of tyrosine is protected by reacting it with benzyl chloroformate in the presence of a base such as sodium bicarbonate.
Protection of the Hydroxyl Group: The hydroxyl group is then protected using benzyl chloroformate under similar conditions.
Industrial Production Methods
Industrial production of N,O-BIS(CARBOBENZYLOXY)DL-TYROSINE follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification steps may involve large-scale chromatography or crystallization techniques to ensure the product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
N,O-BIS(CARBOBENZYLOXY)DL-TYROSINE undergoes various chemical reactions, including:
Hydrogenation: The Cbz protecting groups can be removed by hydrogenation using palladium on carbon as a catalyst.
Deprotection: The compound can be deprotected using nucleophilic reagents such as 2-mercaptoethanol in the presence of potassium phosphate.
Substitution Reactions: The protected amino and hydroxyl groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Hydrogenation: Palladium on carbon, hydrogen gas.
Deprotection: 2-mercaptoethanol, potassium phosphate, N,N-dimethylacetamide.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products Formed
Deprotected Tyrosine: Removal of the Cbz groups yields free tyrosine.
Substituted Derivatives: Depending on the substitution reactions, various derivatives of tyrosine can be obtained.
Aplicaciones Científicas De Investigación
N,O-BIS(CARBOBENZYLOXY)DL-TYROSINE is used in various scientific research applications, including:
Peptide Synthesis: It serves as a protected form of tyrosine in the synthesis of peptides and proteins.
Bioconjugation: The compound is used in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Drug Development: It is used in the development of pharmaceuticals where protected amino acids are required.
Biological Studies: Researchers use this compound to study the role of tyrosine in biological systems and metabolic pathways.
Mecanismo De Acción
The mechanism of action of N,O-BIS(CARBOBENZYLOXY)DL-TYROSINE involves its role as a protected form of tyrosine. The Cbz groups protect the amino and hydroxyl groups from unwanted reactions during synthetic processes. Once the desired reactions are complete, the Cbz groups can be removed to yield free tyrosine, which can then participate in biological or chemical processes. The molecular targets and pathways involved depend on the specific application and the reactions it undergoes .
Comparación Con Compuestos Similares
N,O-BIS(CARBOBENZYLOXY)DL-TYROSINE is unique due to its dual protection of both the amino and hydroxyl groups of tyrosine. Similar compounds include:
N-CARBOBENZYLOXY-L-TYROSINE: Protects only the amino group.
O-CARBOBENZYLOXY-L-TYROSINE: Protects only the hydroxyl group.
N,O-DIACETYL-DL-TYROSINE: Uses acetyl groups for protection instead of Cbz groups
These compounds are used in similar applications but offer different protection strategies, making N,O-BIS(CARBOBENZYLOXY)DL-TYROSINE unique in its dual protection capability.
Propiedades
IUPAC Name |
2-(phenylmethoxycarbonylamino)-3-(4-phenylmethoxycarbonyloxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO7/c27-23(28)22(26-24(29)31-16-19-7-3-1-4-8-19)15-18-11-13-21(14-12-18)33-25(30)32-17-20-9-5-2-6-10-20/h1-14,22H,15-17H2,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBGTMUCHUBFCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)OC(=O)OCC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40294764 | |
| Record name | n,o-bis[(benzyloxy)carbonyl]tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40294764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57228-56-5, 29713-96-0 | |
| Record name | NSC333725 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333725 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC97954 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97954 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n,o-bis[(benzyloxy)carbonyl]tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40294764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-ethyl-N-methyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline](/img/structure/B11956440.png)

![2-Methoxy-6-[(pyridin-2-ylamino)methyl]phenol](/img/structure/B11956445.png)




![N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2,5-dimethylaniline](/img/structure/B11956464.png)
![n,o-Bis[(benzyloxy)carbonyl]tyrosine](/img/structure/B11956469.png)





